molecular formula C17H33N7O4 B12905372 Arg-Pro-Lys CAS No. 69355-87-9

Arg-Pro-Lys

Cat. No.: B12905372
CAS No.: 69355-87-9
M. Wt: 399.5 g/mol
InChI Key: FVBZXNSRIDVYJS-AVGNSLFASA-N
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Description

Arginine-Proline-Lysine (Arg-Pro-Lys) is a tripeptide composed of the amino acids arginine, proline, and lysine. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications. The sequence of amino acids in this compound is crucial for its biological activity, making it a subject of interest in the fields of biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Lys typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the C-terminal amino acid (lysine) to the solid support. Subsequent amino acids (proline and arginine) are then added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired peptide with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Arg-Pro-Lys can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

    Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.

    Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while substitution reactions can yield various peptide analogs with modified biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Arg-Pro-Lys involves its interaction with specific molecular targets and pathways. The presence of arginine and lysine residues contributes to the peptide’s cationic nature, allowing it to interact with negatively charged cellular components. This interaction can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Arg-Pro-Lys

This compound is unique due to its specific sequence and the presence of both arginine and lysine residues, which contribute to its distinct biological activity. Unlike tuftsin and neurotensin, this compound has been primarily studied for its potential therapeutic applications in metabolic disorders and endothelial dysfunction .

Properties

CAS No.

69355-87-9

Molecular Formula

C17H33N7O4

Molecular Weight

399.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C17H33N7O4/c18-8-2-1-6-12(16(27)28)23-14(25)13-7-4-10-24(13)15(26)11(19)5-3-9-22-17(20)21/h11-13H,1-10,18-19H2,(H,23,25)(H,27,28)(H4,20,21,22)/t11-,12-,13-/m0/s1

InChI Key

FVBZXNSRIDVYJS-AVGNSLFASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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